molecular formula C16H15BrN2O3 B2510165 4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid CAS No. 1042701-72-3

4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid

Cat. No. B2510165
CAS RN: 1042701-72-3
M. Wt: 363.211
InChI Key: GELPBIQZKAXKIU-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid (BOPOB) is a synthetic organic compound that has been studied for its potential applications in medicinal and scientific research. BOPOB is a derivative of the amino acid alanine and is found in various forms, including the free acid and various salts. It has a wide range of uses in scientific research, including in the synthesis of other compounds, as a reagent for the detection of certain enzymes, and in the study of the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, the compound’s boron moiety plays a crucial role as an organoboron reagent in this process .

Protodeboronation Reactions

Protodeboronation reactions utilize boron compounds to achieve specific transformations. For instance, less nucleophilic boron ate complexes can be employed to prevent unwanted aryl addition during the synthesis of complex molecules. These reactions have applications in the construction of diverse chemical structures .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including those containing hydrazine-coupled pyrazoles, have shown promising pharmacological effects. Researchers have explored their potential as antileishmanial and antimalarial agents. The compound’s structure may contribute to its bioactivity, making it an interesting target for drug development .

properties

IUPAC Name

4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c17-13-5-3-12(4-6-13)15(20)8-14(16(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELPBIQZKAXKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid

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